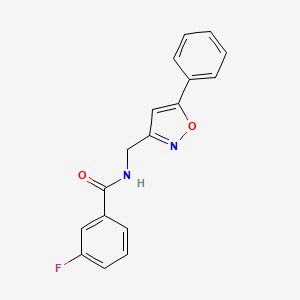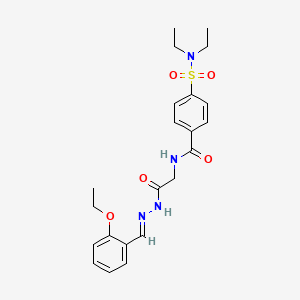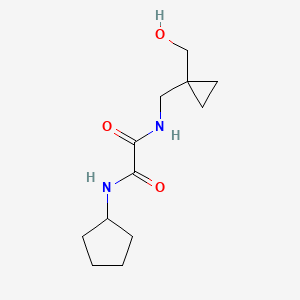![molecular formula C22H19N3O3S B2856391 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide CAS No. 895449-31-7](/img/structure/B2856391.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide, also known as BIX-01294, is a small molecule inhibitor that targets the histone methyltransferase G9a. G9a is responsible for the methylation of histone H3 at lysine 9 (H3K9), which is involved in the regulation of gene expression. BIX-01294 has been shown to have potential therapeutic applications in cancer, neurological disorders, and viral infections.
Mécanisme D'action
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide targets the histone methyltransferase G9a, which is responsible for the methylation of histone H3 at lysine 9 (H3K9). Methylation of H3K9 is involved in the regulation of gene expression, and aberrant methylation has been implicated in various diseases, including cancer and neurological disorders.
By inhibiting G9a, this compound prevents the methylation of H3K9, leading to changes in gene expression. This can result in the inhibition of cell growth and the induction of apoptosis in cancer cells, as well as the improvement of cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis by altering the expression of genes involved in cell cycle regulation and apoptosis.
In neurological disorders, this compound improves cognitive function by increasing the expression of genes involved in synaptic plasticity and neuroprotection. It has also been shown to reduce inflammation and oxidative stress in animal models of Alzheimer's disease and Huntington's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide is its specificity for G9a, which allows for targeted inhibition of histone methylation. This specificity also reduces the potential for off-target effects and toxicity.
One limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which may require frequent dosing in animal models.
Orientations Futures
Future research on N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide could focus on its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic disorders. It could also investigate the use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, to enhance their efficacy.
Further research could also investigate the mechanisms underlying the effects of this compound on gene expression and cellular processes. This could lead to the identification of new therapeutic targets and the development of more effective treatments for various diseases.
Méthodes De Synthèse
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide can be synthesized using a multi-step process involving the reaction of 2-aminobenzimidazole with tosyl chloride to form N-tosyl-2-aminobenzimidazole. This compound is then reacted with 3-bromoaniline to produce this compound. The final product is purified using column chromatography.
Applications De Recherche Scientifique
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and viral infections. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In neurological research, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Huntington's disease. It has also been shown to have potential therapeutic applications in depression and anxiety disorders.
In viral research, this compound has been shown to inhibit the replication of various viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis B virus.
Propriétés
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-15-9-11-18(12-10-15)29(27,28)14-21(26)23-17-6-4-5-16(13-17)22-24-19-7-2-3-8-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPIZUJJKVEHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2856312.png)
![5-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine](/img/structure/B2856313.png)
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2856314.png)


![1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2856320.png)




